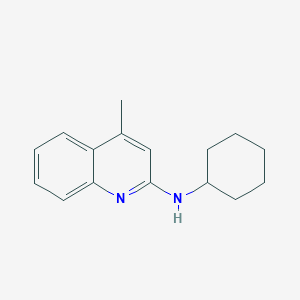
N-cyclohexyl-4-methylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has shown that N-cyclohexyl-4-methylquinolin-2-amine can be synthesized and characterized through a series of chemical procedures. Heiskell et al. (2005) synthesized a series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, including cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine, starting from 4-methylquinolin-2-ol. The process involved nitration, chlorination, and amination, and the products were characterized by NMR spectroscopy, elemental analysis, and X-ray structure analysis (Heiskell et al., 2005).
Potential Antidepressant and Antifungal Properties
A study by Kumar et al. (2011) investigated the antidepressant and antifungal activities of N-substituted quinoline amine derivatives, including cyclohexylamine derivatives. The study found that some of these compounds exhibited significant antidepressant activity in animal models and also displayed antifungal effects against various strains (Kumar et al., 2011).
Catalytic Activity in Chemical Reactions
Wang et al. (2017) discussed the use of 2-methylquinoline, related to this compound, as a ligand in rhodium(III)-catalyzed C-H activation reactions. This study suggested the potential of quinoline derivatives in facilitating chemical reactions through metal coordination (Wang et al., 2017).
Synthesis of Bioactive Molecules
Sharma and Liu (2015) described a method for synthesizing α-O-, S-, and N-substituted 4-methylquinoline derivatives, which are key precursors to several bioactive molecules. Their approach involved Cu-catalyzed aerobic oxidations of N-hydroxyaminoallenes with various amines, including cyclohexylamine, demonstrating the synthetic utility of quinoline derivatives (Sharma & Liu, 2015).
Applications in Cell Physiology Studies
Asad et al. (2017) explored the use of tertiary amines, which include this compound, in studying cell physiology. They developed photoactivatable forms of these amines to facilitate the release of bioactive molecules in cell studies, demonstrating the potential applications of these compounds in biological research (Asad et al., 2017).
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-12-11-16(17-13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNXEDUAEMATKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)
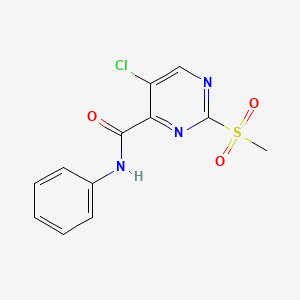
![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)
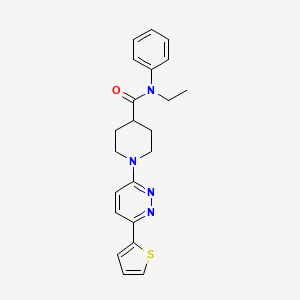
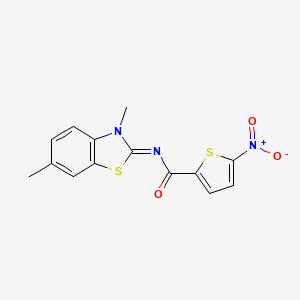
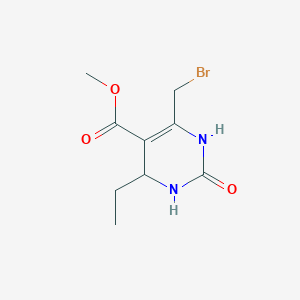
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)
